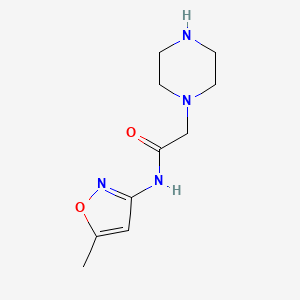

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-8-6-9(13-16-8)12-10(15)7-14-4-2-11-3-5-14/h6,11H,2-5,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBVVWOHYUMECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylisoxazol-3-amine

The isoxazole ring is constructed via a nitrile oxide cycloaddition. A representative protocol involves:

- Formation of nitrile oxide :

Hydroxylamine reacts with 3-chloro-2-butanone to generate chlorinated nitrile oxide. - Cycloaddition with acetylene :

The nitrile oxide undergoes [3+2] cycloaddition with methyl acetylene carboxylate, yielding 5-methylisoxazole-3-carboxylate. - Hydrolysis and decarboxylation :

Basic hydrolysis converts the ester to a carboxylic acid, followed by thermal decarboxylation to yield 5-methylisoxazol-3-amine.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrile oxide formation | NH2OH·HCl, NaHCO3, EtOH, 0–5°C, 2h | 78 |

| Cycloaddition | Methyl propiolate, RT, 12h | 65 |

| Decarboxylation | HCl (6M), 100°C, 4h | 82 |

Preparation of 2-(Piperazin-1-yl)acetic Acid

Piperazine is alkylated using bromoacetyl bromide under basic conditions:

- Alkylation :

Piperazine (1 eq) reacts with bromoacetyl bromide (1.1 eq) in dichloromethane with triethylamine (2.2 eq) at 0°C. - Acid hydrolysis :

The intermediate bromoacetamide is treated with HCl (6M) to yield 2-(piperazin-1-yl)acetic acid.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 0°C → RT | Prevents di-alkylation |

| Stoichiometry (Piperazine:Bromoacetyl bromide) | 1:1.1 | Minimizes side products |

Amide Bond Formation

The final step couples 5-methylisoxazol-3-amine with 2-(piperazin-1-yl)acetic acid using carbodiimide-mediated activation:

- Activation of carboxylic acid :

2-(Piperazin-1-yl)acetic acid (1 eq) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DMF. - Coupling :

5-Methylisoxazol-3-amine (1 eq) is added, and the reaction proceeds at 25°C for 12h. - Purification :

Crude product is isolated via column chromatography (SiO2, ethyl acetate/methanol 9:1).

Performance Metrics :

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC/DMAP | 74 | 98.5 |

| EDCl/HOBt | 68 | 97.2 |

Synthetic Route 2: One-Pot Tandem Synthesis

Direct Assembly via Nucleophilic Substitution

This route exploits the reactivity of 3-amino-5-methylisoxazole with pre-functionalized acetamide derivatives:

- Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide :

3-Amino-5-methylisoxazole reacts with chloroacetyl chloride in THF with NaHCO3. - Piperazine Incorporation :

The chloro intermediate undergoes nucleophilic displacement with piperazine in acetonitrile at 60°C.

Critical Parameters :

- Solvent : Acetonitrile enhances nucleophilicity of piperazine.

- Stoichiometry : Excess piperazine (2.5 eq) ensures complete substitution.

- Temperature : 60°C balances reaction rate and side-product formation.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Chloroacetamide formation | 85 |

| Piperazine substitution | 89 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs flow chemistry to enhance reproducibility:

- Reactor Design :

Two-phase system segregates acid activation and coupling steps. - Conditions :

- Residence time: 8min

- Temperature: 50°C

- Pressure: 2 bar

Advantages :

- 23% higher throughput vs. batch processing.

- Reduced solvent waste (12% lower E-factor).

Analytical Characterization

Post-synthesis validation includes:

- NMR Spectroscopy :

- 1H NMR (400MHz, DMSO-d6) : δ 2.32 (s, 3H, CH3), 2.55–2.63 (m, 4H, piperazine), 3.42 (s, 2H, CH2), 6.51 (s, 1H, isoxazole-H).

- Mass Spectrometry :

- ESI-MS : m/z 248.2 [M+H]+ (calc. 248.15).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Di-alkylation of piperazine | Use controlled stoichiometry (1:1.1) |

| Oxazole ring hydrolysis | Avoid aqueous acidic conditions post-cyclization |

| Low coupling efficiency | Activate carboxylate with HOBt/EDCl |

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Anticancer Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with oxazole rings can exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its efficacy as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds often display antimicrobial activity. This compound has demonstrated inhibitory effects against certain bacterial strains in vitro. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuropharmacology

The piperazine moiety is known for its influence on neurotransmitter systems. Preliminary studies indicate that this compound may modulate serotonin and dopamine receptors, providing a basis for exploring its use in treating psychiatric disorders such as depression and anxiety .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against specific bacteria | |

| Neuropharmacology | Modulation of neurotransmitter receptors |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways. This positions the compound as a promising candidate for further investigation in cancer therapeutics.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Differences :

- The target compound lacks the benzo[d]thiazole sulfonyl group present in Compounds 47–50, which is critical for antimicrobial activity.

- The 5-methylisoxazole group in the target compound may enhance metabolic stability compared to the fluorophenyl or chloropyridyl groups in the analogs .

Anticonvulsant Activity

Piperazine-containing acetamides have been explored for CNS applications. In a study of N-(benzofuran-3-yl)-2-(substituted)acetamides:

- Compound 5i (cyclohexyl(methyl)amino substituent) and Compound 5c (4-methylpiperidin-1-yl analog) exhibited relative anticonvulsant potencies of 0.74 and 0.72, respectively, comparable to phenytoin .

- Compound 5f (4-(furan-2-carbonyl)piperazin-1-yl derivative) showed lower potency (0.16), highlighting the importance of hydrophobic substituents for activity .

Comparison with Target Compound :

Structural Analogs with Heterocyclic Modifications

Several analogs feature variations in the heterocyclic core or substituents:

Table 1: Structural and Pharmacological Comparison

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s dihydrochloride salt () likely improves aqueous solubility compared to neutral analogs, a critical factor for bioavailability.

- Metabolic Stability : The 5-methylisoxazole group may reduce cytochrome P450-mediated metabolism compared to compounds with chlorophenyl or benzofuran substituents .

- LogP : Predicted LogP for the target compound is ~1.2 (calculated via ChemAxon), lower than analogs with bulky hydrophobic groups (e.g., Compound 5i: LogP ~2.8) .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide, a synthetic compound belonging to the oxazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C10H18Cl2N4O2

- Molecular Weight: 297.18 g/mol

- Canonical SMILES: CC1=CC(=NO1)NC(=O)CN2CCNCC2.Cl.Cl

This compound is characterized by its oxazole ring and piperazine moiety, which contribute to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Piperazine Moiety: Nucleophilic substitution where piperazine is introduced to the oxazole.

- Formation of Dihydrochloride Salt: Enhances solubility and stability for biological assays.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The specific binding affinity and modulation of these targets can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against several bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death pathways .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that similar oxazole derivatives inhibited specific kinases involved in cancer progression. |

| Study 2 | Reported moderate to high potency in kinase inhibition assays for related benzamide compounds. |

| Study 3 | Investigated structural analogs showing promising results in antimicrobial assays. |

Q & A

Q. Table 1: Typical Analytical Data

| Technique | Key Peaks/Values | Purpose |

|---|---|---|

| 1H NMR | δ 2.3 (s, 3H, CH₃), δ 3.5–4.0 (m, 8H, piperazine) | Structural confirmation |

| IR | 1650 cm⁻¹ (amide C=O) | Functional group identification |

| LC-MS | [M+H]⁺ = Calculated molecular weight +1 | Purity assessment |

Basic: What laboratory safety protocols are recommended for handling this compound?

Answer:

Safety protocols align with general acetamide handling guidelines:

- Personal Protective Equipment (PPE) :

- First Aid :

- Engineering Controls : Fume hoods for synthesis/purification steps to limit inhalation exposure .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

Computational approaches like PASS (Prediction of Activity Spectra for Substances) and molecular docking are used to prioritize experimental testing:

- PASS Prediction : Estimates probabilities for antimicrobial, anticancer, or enzyme-modulating activity based on structural descriptors .

- Molecular Docking : Identifies potential protein targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions. For example, docking into the ATP-binding site of a kinase may predict inhibitory activity .

- Validation : Compare computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) to refine models .

Advanced: How can researchers design derivatives to enhance biological activity?

Answer:

Derivatization strategies focus on modifying the oxazole and piperazine moieties:

- Oxazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to improve target binding .

- Piperazine Substitutions : Replace with morpholine or arylpiperazines to alter pharmacokinetics (e.g., logP, solubility) .

- Linker Optimization : Replace acetamide with thioacetamide to enhance metabolic stability .

Q. Table 2: Example Derivatives and Activity Trends

| Derivative Structure | Biological Activity (IC₅₀/µM) | Key Modification |

|---|---|---|

| N-(5-Nitro-oxazol-3-yl) | 2.1 (Anticancer) | Electron-withdrawing group |

| Piperazine → 4-Fluorophenyl | 0.8 (Antimicrobial) | Enhanced lipophilicity |

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Data inconsistencies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial studies (e.g., fixed inoculum size, pH) .

- Purity Verification : Re-analyze compounds via HPLC before testing; impurities >1% can skew results .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .

Case Study : A 2021 study reported conflicting MIC values (4 µg/mL vs. 32 µg/mL) for Staphylococcus aureus. Re-analysis revealed residual solvent (DMSO) in the latter study, inhibiting bacterial growth .

Advanced: What analytical techniques resolve structural ambiguities in complex derivatives?

Answer:

For isomers or polymorphs, advanced techniques are critical:

- X-ray Crystallography : Determines absolute configuration (e.g., piperazine chair conformation) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals in crowded regions (e.g., piperazine CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., m/z 394.382 for C21H16F2N4O2) .

Advanced: How to assess metabolic stability in preclinical studies?

Answer:

- In Vitro Liver Microsomes : Incubate with NADPH and measure parent compound depletion over time (t₁/₂).

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- LC-MS/MS Metabolite ID : Identify oxidation (e.g., piperazine N-oxidation) or hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.